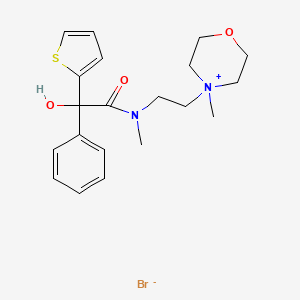![molecular formula C24H25BrFNO7S B12297077 [5-[5-bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(E)-but-2-enedioic acid](/img/structure/B12297077.png)
[5-[5-bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-5-bromo-1-(2-fluorophenyl)-2-pentanone (2Z)-2-Butenedioate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-5-bromo-1-(2-fluorophenyl)-2-pentanone (2Z)-2-Butenedioate involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the acetyloxy, bromo, and fluorophenyl groups. The final step involves the formation of the butenedioate ester. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Scientific Research Applications
1-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-5-bromo-1-(2-fluorophenyl)-2-pentanone (2Z)-2-Butenedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 1-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-5-bromo-1-(2-fluorophenyl)-2-pentanone (2Z)-2-Butenedioate include other thieno[3,2-c]pyridine derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H25BrFNO7S |
|---|---|
Molecular Weight |
570.4 g/mol |
IUPAC Name |
[5-[5-bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H21BrFNO3S.C4H4O4/c1-13(24)26-19-11-14-12-23(10-8-18(14)27-19)20(17(25)7-4-9-21)15-5-2-3-6-16(15)22;5-3(6)1-2-4(7)8/h2-3,5-6,11,20H,4,7-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
HRZYHQLLBNRMAI-WLHGVMLRSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCBr.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCBr.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride](/img/structure/B12297002.png)
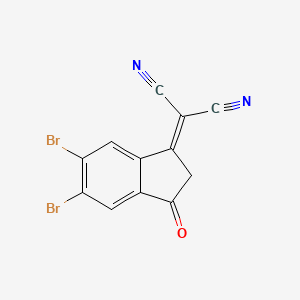
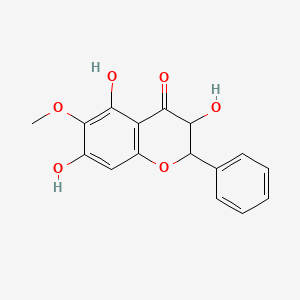
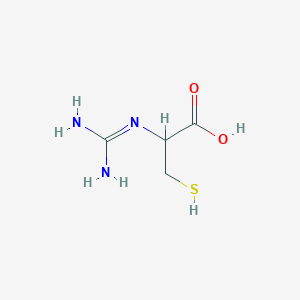

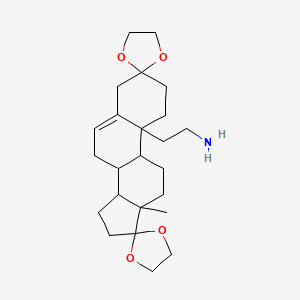
![2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide](/img/structure/B12297026.png)
![beta-D-Glucopyranoside, (3beta,5beta)-spirostan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-](/img/structure/B12297035.png)
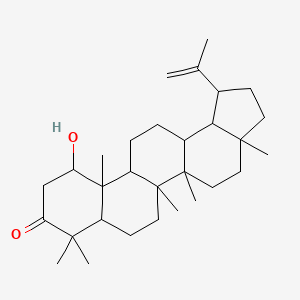
![[[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12297055.png)
![(3S,alphaR)-3-[[(R)-Amino(4-hydroxyphenyl)acetyl]amino]-alpha-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid](/img/structure/B12297058.png)
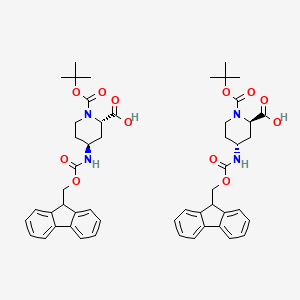
![2,3-Epoxy-1,1,4,12-tetramethylperhydro-7,8a-ethanobenz[f]azulene-4,9,10,10a,12-pentol](/img/structure/B12297063.png)
